3-Benzyl-3-azabicyclo[4.1.0]heptan-6-amine
Description
3-Benzyl-3-azabicyclo[4.1.0]heptan-6-amine is a bicyclic amine compound characterized by its unique structure, which includes a benzyl group attached to a bicycloheptane ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as a building block in organic synthesis.
Properties
Molecular Formula |
C13H18N2 |
|---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
3-benzyl-3-azabicyclo[4.1.0]heptan-6-amine |
InChI |
InChI=1S/C13H18N2/c14-13-6-7-15(10-12(13)8-13)9-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2 |
InChI Key |
QSJGZIHOPCJDNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2C1(C2)N)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3-azabicyclo[4.1.0]heptan-6-amine typically involves the following steps:
Formation of the Bicyclic Ring System: The bicyclic ring system can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted cyclohexane derivative.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the bicyclic amine.
Final Amination Step:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-3-azabicyclo[4.1.0]heptan-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The benzyl group or other substituents on the bicyclic ring can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
3-Benzyl-3-azabicyclo[4.1.0]heptan-6-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Benzyl-3-azabicyclo[4.1.0]heptan-6-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure allows for unique interactions with these targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine: A similar bicyclic amine with a smaller ring system.
3-Benzyl-3-azabicyclo[5.1.0]octan-6-amine: A larger bicyclic amine with an extended ring system.
3-Benzyl-3-azabicyclo[4.2.0]heptan-6-amine: A compound with a different ring fusion pattern.
Uniqueness
3-Benzyl-3-azabicyclo[4.1.0]heptan-6-amine is unique due to its specific ring size and substitution pattern, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.
Biological Activity
3-Benzyl-3-azabicyclo[4.1.0]heptan-6-amine is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research studies.
Chemical Structure and Properties
The compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, which is characteristic of azabicyclic compounds. Its chemical formula is , and it has been identified as a promising building block for further derivatization in drug development.
Biological Activities
1. Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Klebsiella pneumoniae | 2.0 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents .
2. Antioxidant Properties
The antioxidant capacity of this compound has been evaluated using DPPH radical scavenging assays. The results indicated an IC50 value of approximately 15 μM, showcasing strong antioxidant activity compared to standard antioxidants like ascorbic acid.
| Compound | IC50 (μM) |
|---|---|
| This compound | 15 |
| Ascorbic acid | 20 |
This property highlights its potential utility in formulations aimed at reducing oxidative stress .
3. Anti-inflammatory Effects
In vitro studies have assessed the anti-inflammatory effects of the compound on lipopolysaccharide (LPS)-stimulated macrophages, revealing a significant reduction in nitric oxide production and pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 500 | 150 |
| IL-6 | 300 | 100 |
These findings suggest a therapeutic potential for managing inflammatory conditions .
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors, which modulate their activities and influence cellular functions. The compound is involved in several biochemical pathways, such as oxidative stress response and inflammation modulation .
Case Studies
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity against multiple pathogens, confirming the compound's effectiveness with low MIC values against key bacterial strains .
Study 2: Antioxidant Activity
Another investigation focused on the antioxidant properties using DPPH radical scavenging assays, demonstrating its potential as a strong antioxidant agent .
Study 3: Anti-inflammatory Mechanism
A detailed study assessed the anti-inflammatory effects on macrophages stimulated with LPS, showing significant reductions in pro-inflammatory cytokines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
